molecular formula C14H16N8OS B6102946 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea

Cat. No. B6102946
M. Wt: 344.40 g/mol
InChI Key: XSJOOAXOBYRQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea, also known as PTUPB, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. PTUPB is a urea derivative that exhibits interesting biological properties, making it a promising candidate for further studies.

Mechanism of Action

The exact mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea is not fully understood, but it is believed to act through various pathways, including the modulation of oxidative stress, apoptosis, and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of reactive oxygen species (ROS) levels, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have vasodilatory effects and to improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea is its versatility in various research fields, making it a potential candidate for multiple studies. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in clinical applications.

Future Directions

For N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea research may include further studies on its mechanism of action, toxicity, and potential clinical applications. Additionally, further studies may investigate its potential in other research fields, such as immunology and infectious diseases.

Synthesis Methods

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea can be synthesized through a multistep process involving the reaction of 2-phenylethylamine, thiocarbohydrazide, and potassium hydroxide to form the intermediate 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl chloroformate and sodium azide to produce this compound.

Scientific Research Applications

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea has been studied for its potential in various research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.

properties

IUPAC Name

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8OS/c1-9(12-18-21-22-19-12)15-13(23)16-14-20-17-11(24-14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,16,20,23)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJOOAXOBYRQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)NC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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